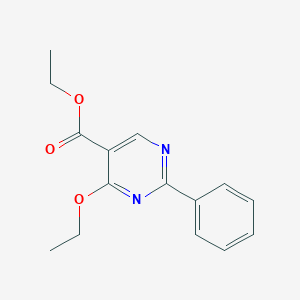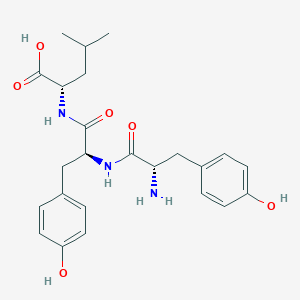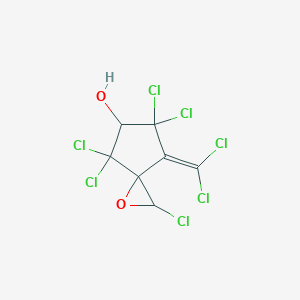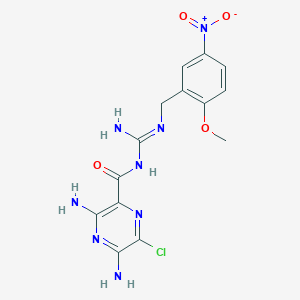![molecular formula C10H14O B055580 Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI) CAS No. 116660-68-5](/img/structure/B55580.png)
Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI)
Descripción general
Descripción
Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI) is a chemical compound that has recently gained attention in scientific research. It is commonly referred to as isoborneol, and it has a wide range of potential applications in the field of medicine, agriculture, and industry. In
Aplicaciones Científicas De Investigación
Kulinkovich Cyclopropanation Reactions : Bicyclo[3.1.0]hexan-3-one derivatives are used in Kulinkovich cyclopropanation reactions involving carboxylic esters and olefins. This process is significant for synthesizing cyclopropanols and involves both intramolecular and intermolecular reactions (Kim, Sung, & Cha, 2003).
Strain-Induced Transformations : The compound plays a role in strain-induced transformations of related bicyclic intermediates, which are important for the synthesis of natural products containing complex structures like triquinane and tropone (Lee & Ghorai, 2021).
Synthesis of Substituted Bicyclo[2.1.0]pentanes : It's used as a precursor in the synthesis of substituted bicyclo[2.1.0]pentanes, showcasing its versatility in organic synthesis and the creation of various stereochemical configurations (Brook & Brophy, 1985).
Ring Opening in Methanolysis : This compound is involved in studies of ring opening of activated cyclopropanes under acidic and basic conditions, highlighting its reactivity and potential in chemical transformations (Lim, McGee, & Sieburth, 2002).
Ionic Hydrogenation : The ionic hydrogenation of derivatives of Bicyclo[3.1.0]hexan-3-one has been studied, showing how it can be transformed into various substituted cycloalkanes (Khotimskaya et al., 1972).
Stereoselective Synthesis : It is used in the stereoselective synthesis of Bicyclo[3.1.0]hexanones, important in the formation of compounds with specific stereochemical configurations (Krief, Swinnen, & Billen, 2002).
Conformational Studies in Biological Molecules : The compound is used to study different conformations of biological molecules, like GABA, by embedding them in the bicyclo[3.1.0]hexane core structure. This application is vital for understanding the structure-activity relationships in medicinal chemistry (Jimeno et al., 2011).
Synthesis of Polycyclic Compounds : It's involved in the synthesis of polycyclic compounds, demonstrating its role in creating complex chemical structures often found in natural products (Cox, 1975).
Cycloisomerization of 1,5-Enynes : The compound is instrumental in the catalytic isomerization of 1,5-enynes to form bicyclo[3.1.0]hexenes, a process valuable for generating a wide range of structurally diverse molecules (Luzung, Markham, & Toste, 2004).
Propiedades
IUPAC Name |
4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6,8H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLWMCQDAGOTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=C)C(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-(9CI) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




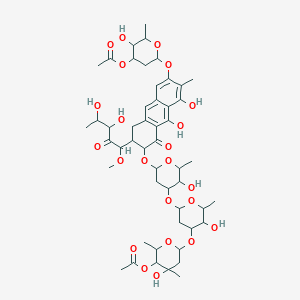

![[(1S,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B55505.png)
